molecular formula C4H4BrNOS B2550917 2-Bromo-4-methoxy-1,3-thiazole CAS No. 1121583-56-9

2-Bromo-4-methoxy-1,3-thiazole

Cat. No.: B2550917
CAS No.: 1121583-56-9
M. Wt: 194.05
InChI Key: OYZSBVWESQQMCK-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1,3-thiazole is a brominated heteroaromatic compound with the molecular formula C4H4BrNOS . It features a 1,3-thiazole core, a five-membered aromatic ring containing both nitrogen and sulfur atoms . The presence of the bromine atom at the C2 position makes it a versatile synthetic intermediate, as this site is highly susceptible to nucleophilic substitution reactions, including metal-catalyzed cross-couplings . The methoxy group at the C4 position can influence the electron density of the ring, further modifying its reactivity. Compounds based on the 1,3-thiazole scaffold are of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged structure found in a wide range of bioactive molecules and FDA-approved drugs, such as the antimicrobial Sulfathiazole, the antiretroviral Ritonavir, and the anticancer agent Dasatinib . As a substituted thiazole, this compound serves as a key building block for the synthesis of more complex molecules for research in these areas. It is particularly useful for constructing functionalized thiazoles that are investigated as potential therapeutic agents with antibacterial, antifungal, anticancer, and anti-inflammatory properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methoxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c1-7-3-2-8-4(5)6-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZSBVWESQQMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121583-56-9
Record name 2-bromo-4-methoxy-1,3-thiazole
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Synthetic Methodologies for 2 Bromo 4 Methoxy 1,3 Thiazole and Its Functionalized Analogues

Classical and Contemporary Approaches to the Thiazole (B1198619) Ring System

The construction of the thiazole core is a well-established area of organic synthesis, with several named reactions providing reliable access to this important heterocycle.

Hantzsch-Type Condensation Reactions

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most common and efficient methods for constructing the thiazole ring. synarchive.commdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to afford the thiazole product. The Hantzsch synthesis is known for its high yields and the use of readily available starting materials. chemhelpasap.com

Numerous variations of the Hantzsch synthesis have been developed to improve its efficiency and environmental friendliness. These include one-pot, multi-component procedures and the use of reusable catalysts, such as silica-supported tungstosilisic acid. mdpi.com Solvent-free conditions have also been successfully employed, offering benefits such as reduced reaction times and higher yields. scispace.com

Routes Involving α-Halocarbonyl Precursors

Beyond the classic Hantzsch synthesis, various other methods utilize α-halocarbonyl compounds to construct the thiazole ring. These routes often involve reaction with different sulfur-containing nucleophiles. For instance, the reaction of α-haloketones with thiourea (B124793) or its derivatives is a widely used method to produce 2-aminothiazoles. mdpi.comorganic-chemistry.org This approach is versatile and can be adapted to create a diverse range of substituted thiazoles. For example, the condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in a one-pot reaction yields complex thiazole derivatives. mdpi.com

The reaction of α-haloketones with ammonium (B1175870) dithiocarbamate (B8719985) is another effective method for the synthesis of 2-mercaptothiazoles. orientjchem.org These can then be further functionalized. The choice of the α-halocarbonyl precursor and the thioamide or thiourea derivative allows for the introduction of various substituents onto the thiazole ring at positions 2, 4, and 5. ontosight.ai

Regioselective Synthesis of 2-Bromo-4-methoxy-1,3-thiazole

The synthesis of the target molecule, this compound, requires specific strategies for the introduction of both the bromine atom at the 2-position and the methoxy (B1213986) group at the 4-position.

Bromination Strategies for Thiazole Scaffolds

Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. mdpi.com For thiazoles, the position of bromination is influenced by the existing substituents on the ring. In the absence of strong directing groups, the C5-position is often the most reactive towards electrophilic substitution. However, regioselective bromination at the C2-position can be achieved through several methods.

One common strategy involves a Sandmeyer-type reaction starting from a 2-aminothiazole (B372263). The amino group can be converted to a diazonium salt, which is then displaced by a bromide ion, often using a copper(I) bromide catalyst. researchgate.net Another approach is the use of specific brominating agents that favor the 2-position. For instance, N-bromosuccinimide (NBS) can be a highly regioselective brominating agent, particularly when used with a silica (B1680970) gel support. mdpi.comresearchgate.net The choice of solvent and reaction conditions can also play a crucial role in directing the bromination. mdpi.com

Introduction of the Methoxy Group at Position 4

The introduction of a methoxy group at the 4-position of the thiazole ring can be accomplished through several synthetic routes. One approach is to start with a precursor that already contains the methoxy group or a precursor that can be easily converted to it. For example, a 4-hydroxythiazole can be methylated to give the corresponding 4-methoxythiazole. ekb.eg

Alternatively, the thiazole ring can be constructed from starting materials that already contain the necessary methoxy functionality. For instance, a Hantzsch-type synthesis could be envisioned using an α-halocarbonyl compound that bears a methoxy group at the appropriate position. The synthesis of 4-substituted methoxybenzoyl-aryl-thiazoles has been reported, highlighting the feasibility of incorporating methoxy groups into the thiazole scaffold. nih.govsciforum.net

Advanced Synthetic Strategies for Diversification

The this compound scaffold is an excellent starting point for further functionalization, particularly through modern cross-coupling reactions. The bromine atom at the 2-position is well-suited for a variety of palladium-catalyzed reactions, allowing for the introduction of a wide range of substituents.

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

These reactions provide powerful tools for creating libraries of novel thiazole derivatives with diverse functionalities, which is of great interest for drug discovery and materials science. researchgate.net The ability to selectively functionalize the 2-position allows for the systematic exploration of structure-activity relationships.

One-Pot Multicomponent Reactions (MCRs) for Thiazole Derivatives

One-pot multicomponent reactions (MCRs) represent a highly efficient approach to complex molecules, including thiazole derivatives, by combining three or more reactants in a single reaction vessel. nih.govthieme-connect.com This strategy is prized for its atom economy, reduced reaction times, and minimization of waste compared to traditional multi-step syntheses. scispace.com

A prominent example of an MCR for thiazole synthesis is the Hantzsch thiazole synthesis, which traditionally involves the condensation of an α-haloketone with a thiourea or thioamide. scispace.com While effective, classic Hantzsch conditions can be harsh and require lengthy reaction times. scispace.com Modern variations have sought to overcome these limitations. For the synthesis of a 4-methoxy-thiazole derivative, a potential α-haloketone precursor would be required.

Recent advancements have led to the development of novel MCRs under milder conditions. For instance, a four-component reaction involving oxo components, primary amines, thiocarboxylic acids, and an isocyanide has been described for the synthesis of 2,4-disubstituted thiazoles. thieme-connect.comscilit.com This method offers significant variability, allowing for the introduction of diverse functional groups. thieme-connect.com Another innovative approach involves the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives, which can achieve high yields under mild conditions. nih.gov In one study, trypsin was used as a catalyst in ethanol (B145695) at 45°C, demonstrating the potential of biocatalysis in heterocyclic synthesis. nih.gov

The table below illustrates a generalized MCR approach for thiazole derivatives, highlighting the versatility of the method.

Reactant AReactant BReactant CCatalyst/ConditionsProduct TypeYield (%)
α-HaloketoneThiourea-Refluxing alcohol2-Amino-4-substituted thiazoleVariable, often moderate scispace.com
Aldehyde/KetonePrimary AmineThiocarboxylic AcidIsocyanide, Methanol, 20°C2,4-Disubstituted thiazoleVaries with substrate thieme-connect.comscilit.com
Secondary AmineBenzoyl isothiocyanateDimethyl but-2-ynedioateTrypsin, Ethanol, 45°CFunctionalized thiazoleUp to 94% nih.gov
o-Hydroxybenzaldehydeα-HaloketoneThioureaSolvent-free, Room TempSubstituted Hantzsch thiazole85-95% scispace.com

Catalytic Approaches in Thiazole Synthesis

The use of catalysts has revolutionized thiazole synthesis, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions. These approaches often focus on the formation of key C-S and C-N bonds that constitute the thiazole ring.

Enzyme catalysis has emerged as a green and effective method. Lipases, for example, have been successfully employed in the synthesis of 2,4-disubstituted thiazoles from arylethanones and thioamides, with ultrasound irradiation further accelerating the reaction. nih.gov This chemoenzymatic strategy highlights a move towards more sustainable synthetic practices. nih.gov

Transition metal catalysis is also a powerful tool. Copper-catalyzed methodologies have been developed for the synthesis of thiazoles. organic-chemistry.org For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org Copper iodide, in particular, has been noted as an effective catalyst in certain thiazole syntheses. organic-chemistry.org Furthermore, copper-catalyzed direct arylation polymerization (Cu-DArP) has been used to create thiazole-containing conjugated polymers, showcasing the utility of this metal in C-H activation and cross-coupling reactions relevant to thiazole functionalization. acs.org

Palladium catalysts are also highly effective for the direct arylation of thiazole derivatives, allowing for the introduction of various aryl groups at specific positions on the thiazole ring. organic-chemistry.org These reactions can be highly efficient, sometimes requiring very low catalyst loadings. organic-chemistry.org

The following table summarizes various catalytic systems used in the synthesis of thiazole derivatives.

Catalyst SystemReactantsKey TransformationAdvantage
TrypsinSecondary amines, benzoyl isothiocyanate, acetylenedicarboxylatesOne-pot multicomponent cyclizationMild, high yields, chemoenzymatic nih.gov
Lipase / UltrasoundAryl ethanones, thioamide, KBrO₃Condensation and C-S/C-N bond formationGreen catalyst, reduced reaction times nih.gov
Copper Iodide (CuI) / BaseOximes, anhydrides, KSCN[3+1+1] CondensationMild conditions, good functional group tolerance organic-chemistry.org
Palladium(II) AcetateThiazole derivative, Aryl bromideDirect C-H arylationHigh selectivity, low catalyst loading organic-chemistry.org
Fe₃O₄ NanoparticlesAcetophenone, thiourea, TCCAOne-pot synthesis of 2-aminothiazolesMagnetically recoverable catalyst, green chemistry researchgate.net

While direct synthesis of this compound is not explicitly detailed in these catalytic studies, the principles can be readily adapted. For example, a pre-formed 4-methoxy-1,3-thiazole could potentially be brominated at the 2-position using a suitable brominating agent, or a 2-aminothiazole precursor could undergo a Sandmeyer-type reaction to introduce the bromo group. researchgate.net

Reactivity and Functionalization of 2 Bromo 4 Methoxy 1,3 Thiazole

Organometallic Reactivity and Lithiation Chemistry

The strategic functionalization of 2-bromo-4-methoxy-1,3-thiazole can be effectively achieved through organometallic pathways, particularly lithiation reactions. The choice of the lithiating agent and reaction conditions dictates the site of metalation, enabling regioselective introduction of various functional groups.

The C-5 position of the thiazole (B1198619) ring can be selectively deprotonated using a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA). This regioselectivity is attributed to the kinetic acidity of the C-5 proton, which is enhanced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms within the thiazole ring. The reaction is typically carried out at low temperatures, such as -70°C, in an anhydrous solvent like tetrahydrofuran (THF) to prevent side reactions. growingscience.com The resulting 5-lithio-2-bromo-4-methoxy-1,3-thiazole is a key intermediate that can be trapped with various electrophiles.

In contrast to the use of LDA, treatment of this compound with a strong organolithium reagent like tert-Butyllithium (t-BuLi) leads to a bromine-lithium exchange at the C-2 position. growingscience.com This reaction is generally very fast and is also conducted at low temperatures to ensure stability of the resulting organolithium species. The exchange process is favored due to the high reactivity of t-BuLi and the stability of the resulting 2-lithiated thiazole. In some cases, with t-BuLi, simultaneous lithiation at both C-2 (via bromine-lithium exchange) and C-5 (via deprotonation) can occur, leading to a dilithiated species. growingscience.com

The site-selectively generated lithiated intermediates of this compound are highly valuable for the synthesis of polyfunctionalized thiazoles. By reacting these organolithium species with a diverse range of electrophiles, new substituents can be introduced at either the C-2 or C-5 position.

For example, the 5-lithiated species, generated with LDA, can be quenched with electrophiles such as aldehydes, ketones, or alkyl halides to introduce new carbon-based functional groups at the C-5 position. Similarly, the 2-lithiated species, formed via bromine-lithium exchange with t-BuLi, can be trapped with electrophiles to introduce substituents at the C-2 position. When dilithiation occurs, sequential or simultaneous trapping with different electrophiles can lead to the formation of trifunctionally substituted thiazoles in high yields. growingscience.com

Table 1: Regioselective Lithiation and Electrophilic Trapping of a 2-Bromo-1,3-thiazole Derivative

Lithiating Agent Position of Lithiation Electrophile (E) Product
LDA C-5 R-CHO 2-Bromo-5-(CHR-OH)-thiazole derivative
t-BuLi C-2 and C-5 E1, E2 2-E1-5-E2-thiazole derivative

Note: This table is a generalized representation based on the reactivity of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, a closely related analogue. growingscience.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-2 position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide. rsc.orgtcichemicals.com In the case of this compound, the C-2 bromine atom can be readily displaced to form a new C-C bond with a variety of aryl, heteroaryl, or alkyl groups derived from the corresponding boronic acid or ester. This reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base. The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile method for the derivatization of the thiazole core. nih.gov

Beyond the Suzuki-Miyaura coupling, the C-2 bromo substituent of this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These include, but are not limited to:

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the bromo-thiazole, offering an alternative for C-C bond formation. nih.govresearchgate.net

Sonogashira Coupling: This allows for the introduction of alkyne moieties at the C-2 position by coupling with a terminal alkyne. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromo-thiazole with various amines, providing access to 2-amino-thiazole derivatives. nih.govbeilstein-journals.orgnih.gov

These palladium-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the construction of a diverse library of substituted thiazoles with potential applications in various fields of chemistry.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki-Miyaura R-B(OH)2 C-C Pd(PPh3)4, base
Negishi R-ZnX C-C Pd(0) catalyst
Sonogashira R-C≡CH C-C Pd(0) catalyst, Cu(I) cocatalyst
Buchwald-Hartwig R2NH C-N Pd catalyst, phosphine ligand, base

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound is characterized by a balance between the inherent electronic nature of the thiazole ring and the effects of its substituents. The nitrogen and sulfur heteroatoms make the ring system electron-deficient, which influences its susceptibility to both electrophilic and nucleophilic attacks.

Reactivity of the Thiazole Ring System Towards Electrophiles

The thiazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character. However, the presence of substituents can significantly modulate this reactivity. In this compound, the methoxy (B1213986) group (-OCH₃) at the C4 position is an activating group, donating electron density to the ring through resonance. Conversely, the bromine atom at the C2 position is a deactivating group due to its inductive electron-withdrawal.

Theoretical and experimental studies on substituted thiazoles indicate that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.comwikipedia.orgresearchgate.net The electron-donating nature of the methoxy group at C4 further enhances the nucleophilicity of the adjacent C5 position, making it the most probable site for electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. For instance, the bromination of substituted thiazole rings with N-bromosuccinimide (NBS) has been shown to occur at the 5-position. nih.gov While electron-withdrawing groups generally deactivate the ring, they also direct incoming electrophiles to the 5-position.

Position on Thiazole RingInfluence of SubstituentPredicted Reactivity towards Electrophiles
C2 (Bromo)Electron-withdrawing (Inductive), DeactivatingLow
C4 (Methoxy)Electron-donating (Resonance), ActivatingEnhances reactivity of adjacent C5
C5Activated by C4-Methoxy groupPrimary site for electrophilic substitution

Nucleophilic Displacement of the Bromine Moiety

The C2 position of the thiazole ring is the most electron-deficient, a characteristic that is further amplified by the attached electronegative bromine atom. pharmaguideline.com This electronic setup makes the bromine atom at the C2 position a good leaving group, susceptible to nucleophilic displacement by various nucleophiles. pharmaguideline.com Such reactions are fundamental for the further functionalization of the thiazole core.

The displacement of the 2-bromo substituent is a key step in many synthetic pathways, particularly in metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are commonly employed to form new carbon-carbon or carbon-heteroatom bonds at this position. The high reactivity of the 2-halogen on a thiazole ring allows for these transformations to occur under relatively mild conditions. In some cases, the reactivity of a 2-halogen is so pronounced that it can be selectively displaced in the presence of other halogen substituents on the molecule.

Reaction TypeTypical ReagentsProduct TypeSignificance
Suzuki CouplingAryl/Vinyl Boronic Acids, Pd catalyst, Base2-Aryl/Vinyl-4-methoxythiazolesFormation of C-C bonds
Stille CouplingOrganostannanes, Pd catalyst2-Alkyl/Aryl/Vinyl-4-methoxythiazolesVersatile C-C bond formation
Sonogashira CouplingTerminal Alkynes, Pd/Cu catalysts, Base2-Alkynyl-4-methoxythiazolesFormation of C(sp²)-C(sp) bonds
Buchwald-Hartwig AminationAmines, Pd catalyst, Base2-Amino-4-methoxythiazolesFormation of C-N bonds

Investigations of Halogen Dance Reactions

The "halogen dance" is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This reaction, also known as halogen scrambling or migration, is driven by the formation of a more stable carbanion intermediate. wikipedia.org Halogen dance reactions have been observed in various heterocyclic systems, including thiophenes, pyridines, and thiazoles. ias.ac.inwhiterose.ac.ukclockss.org

While specific studies on this compound are not extensively documented in this context, research on related structures provides insight. For example, long-range halogen dance reactions have been investigated in 4,5-dihalogenated thiazole systems, where a bromo group migrates from the C5-position upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). jst.go.jpnih.gov The reaction proceeds via the generation of a carbanion, followed by a cascade of metal-halogen exchanges. jst.go.jp The presence and position of other substituents on the thiazole ring can significantly influence the feasibility and outcome of the halogen dance reaction. jst.go.jp

FactorInfluence on Halogen Dance Reaction
Base StrengthStrong, non-nucleophilic bases (e.g., LDA, LiHMDS) are required to initiate deprotonation. clockss.org
TemperatureReactions are typically conducted at low temperatures (e.g., -78 °C) to control reactivity and side reactions.
Substituent EffectsThe electronic properties of other ring substituents influence the acidity of ring protons and the stability of carbanion intermediates. jst.go.jp
SolventAprotic polar solvents like tetrahydrofuran (THF) are commonly used to solvate the organolithium intermediates.

Applications in Advanced Organic Synthesis and Chemical Biology Methodological Focus

2-Bromo-4-methoxy-1,3-thiazole as a Strategic Building Block

The unique substitution pattern of this compound provides distinct reaction handles that can be addressed selectively, enabling its use as a linchpin in the synthesis of more elaborate molecules. The carbon-bromine bond at the 2-position is particularly amenable to a wide array of metal-catalyzed cross-coupling reactions, establishing it as a primary site for molecular elaboration.

The 1,3-thiazole ring is a prominent feature in numerous biologically active compounds and natural products. researchgate.netnih.gov this compound serves as an excellent precursor for constructing larger, fused, or multi-component heterocyclic systems. The bromine atom at the C2 position is the key reactive site for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a principal method for functionalizing this scaffold. For instance, Negishi and Stille cross-coupling reactions can be employed to introduce alkyl, aryl, or other heterocyclic moieties at the 2-position. researchgate.net The synthesis of complex 2,4'-bithiazoles, for example, can be achieved by first converting a 4-bromothiazole (B1332970) derivative into an organozinc or organotin species, which is then coupled with another 2-bromothiazole (B21250) unit. researchgate.net This modular approach allows for the systematic assembly of complex structures with high regioselectivity.

Below is a representative table of cross-coupling reactions for which this compound is a suitable substrate, based on established methodologies for similar 2-bromothiazoles.

Reaction TypeCoupling Partner (R-M)Typical CatalystProduct StructurePotential Application
Suzuki CouplingAryl/Heteroaryl Boronic AcidPd(PPh₃)₄2-Aryl-4-methoxy-1,3-thiazoleAnticancer, Antimicrobial Agents
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄2-Substituted-4-methoxy-1,3-thiazoleKinase Inhibitors
Negishi CouplingOrganozinc Halide (R-ZnCl)Pd(dppf)Cl₂2-Alkyl/Aryl-4-methoxy-1,3-thiazoleConstruction of Natural Product Scaffolds researchgate.net
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI2-Alkynyl-4-methoxy-1,3-thiazoleMolecular Wires, Enzyme Inhibitors
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAP2-Amino-4-methoxy-1,3-thiazoleCNS Receptor Ligands

The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an ideal starting scaffold for library synthesis due to its capacity for controlled, site-selective modification. The C2-bromo position acts as the primary diversification point.

A common strategy involves utilizing the array of cross-coupling reactions mentioned previously to introduce a wide variety of substituents at the C2 position from commercially available building blocks (e.g., boronic acids, alkynes). A secondary diversification strategy can be employed by modifying the C4-methoxy group. Demethylation (e.g., with BBr₃) would yield the corresponding 4-hydroxy-1,3-thiazole, which can then be alkylated or acylated to introduce a second set of diverse functional groups. This dual-point diversification allows for a rapid expansion of chemical space around the thiazole (B1198619) core, facilitating the exploration of structure-activity relationships.

Design and Development of Ligands for Biological Targets (Structural/Interactional Focus)

Computational chemistry plays a pivotal role in transforming molecular scaffolds into potent and selective ligands for biological targets. By modeling the interactions between a ligand and its receptor, researchers can make rational design choices to optimize binding affinity and other pharmacological properties.

Structure-Activity Relationship (SAR) studies aim to understand how specific structural modifications to a compound affect its biological activity. For derivatives of this compound, SAR exploration typically begins by replacing the bromine atom. Molecular modeling can predict how different substituents at this position will influence interactions within a target's binding site.

For example, replacing the bromine with a hydrogen-bond donor (like an -NH₂ group) or a larger hydrophobic group (like a phenyl ring) can drastically alter binding affinity. academie-sciences.fr The methoxy (B1213986) group at C4 can also be critical; its oxygen may act as a hydrogen bond acceptor, or the methyl group could engage in hydrophobic interactions. Modeling studies help prioritize which derivatives to synthesize, saving time and resources. mdpi.com

The following table summarizes hypothetical SAR insights for a generic kinase inhibitor scaffold derived from this compound, based on common findings in medicinal chemistry literature. academie-sciences.frnih.gov

Modification SiteSubstituent (R)Predicted Effect on ActivityRationale
C2 Position (replacing Br)Small polar group (e.g., -NH₂)IncreaseForms new hydrogen bond with backbone residue.
Aromatic ring (e.g., Phenyl)IncreaseEngages in π-π stacking with a tyrosine or phenylalanine residue.
Bulky alkyl group (e.g., -t-Butyl)DecreaseCauses steric clash with the protein surface.
C4 Position (modifying -OCH₃)-OH (demethylation)Increase/DecreaseMay introduce a beneficial hydrogen bond or disrupt a favorable hydrophobic contact.
-OCH₂Ph (benzylation)IncreaseAdds a new hydrophobic interaction domain.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For a ligand derived from this compound, docking simulations can reveal its binding mode within an enzyme's active site. nih.gov These simulations score different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net

Key interactions often observed for thiazole-containing ligands include:

Hydrogen Bonding: The thiazole nitrogen atom is a common hydrogen bond acceptor. The C4-methoxy oxygen can also accept a hydrogen bond. nih.gov

Hydrophobic Interactions: Substituents introduced at the C2 position can fit into hydrophobic pockets of the receptor. researchgate.net

π-π Stacking: If an aromatic ring is attached at the C2 position, it can stack with aromatic residues like phenylalanine, tyrosine, or histidine in the active site. mdpi.com

Following docking, Molecular Dynamics (MD) simulations are used to assess the stability of the predicted binding pose over time (nanoseconds to microseconds). dntb.gov.ua MD simulates the natural movements of the protein and ligand, providing a more realistic view of the interaction's durability and helping to calculate binding free energies. researchgate.net

By analyzing the results from multiple docking and MD simulations of a library of active thiazole derivatives, a common binding hypothesis or "pharmacophore" can be developed. A pharmacophore is a 3D model that defines the essential features required for a molecule to bind to a specific target.

For a hypothetical series of inhibitors derived from this compound targeting a protein kinase, a pharmacophore model might include:

A hydrogen bond acceptor feature corresponding to the thiazole nitrogen.

A second hydrogen bond acceptor feature at the position of the C4-methoxy oxygen.

A hydrophobic/aromatic feature region corresponding to the substituent at the C2 position.

An exclusion volume representing regions where substituents would cause a steric clash.

This pharmacophore model then becomes a powerful tool for designing new, more potent inhibitors or for virtually screening large databases to identify novel chemical scaffolds that fit the required interaction pattern.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-methoxy-1,3-thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization or halogenation of precursor thiazole derivatives. For example, refluxing thiazole intermediates in polar aprotic solvents like DMSO under controlled temperatures (e.g., 18 hours at 100°C) can yield brominated thiazoles . Catalysts such as acetic acid may enhance condensation reactions, while purification via recrystallization (e.g., water-ethanol mixtures) ensures ≥65% yield . Variations in solvent choice (e.g., chloroform vs. toluene) and reaction time (48 hours vs. 10 hours) significantly impact yield and purity, necessitating iterative optimization .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and electronic environments. For instance, the methoxy group (-OCH₃) typically shows a singlet near δ 3.8 ppm in ¹H NMR, while bromine-induced deshielding affects adjacent protons . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretch at ~550–600 cm⁻¹). Elemental analysis validates stoichiometry, with deviations >0.3% indicating impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for brominated thiazole derivatives?

  • Methodological Answer : Contradictions often arise from differences in reaction conditions. For example, extended reflux durations (18 vs. 4 hours) may improve cyclization but risk decomposition . Systematic studies using design of experiments (DoE) can isolate variables (e.g., solvent polarity, temperature gradients). Chromatographic monitoring (TLC/HPLC) during synthesis helps identify intermediate stability issues, while alternative purification methods (e.g., column chromatography vs. recrystallization) enhance reproducibility .

Q. What insights does the crystal structure of this compound provide into its reactivity and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles (e.g., 36.69° between thiazole and phenyl rings), which influence steric hindrance and electronic effects . Non-covalent interactions, such as π-stacking (distance ~3.75 Å) and C-H⋯π bonds, stabilize the crystal lattice and may correlate with solubility and melting behavior . These structural features guide predictions of reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What are the best practices for refining crystal structures of brominated thiazoles using SHELX software?

  • Methodological Answer : SHELXL is preferred for small-molecule refinement due to its robust handling of heavy atoms (e.g., bromine). Key steps include:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (120 K) to minimize thermal motion .
  • Parameterization : Constrained H-atom positions and anisotropic displacement parameters for non-H atoms .
  • Validation : R-factor convergence (<0.05) and scrutiny of residual electron density maps (<0.5 eÅ⁻³) .
  • Deposition : CIF files should include full geometric parameters and refinement metadata for reproducibility .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Analog Synthesis : Introduce substituents (e.g., fluoro, methyl) at the 4-methoxy or 2-bromo positions to modulate electronic and steric effects .
  • Biological Assays : Screen analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using in vitro inhibition assays .
  • Computational Modeling : Docking studies (e.g., AutoDock) correlate thiazole ring orientation with binding affinity to active sites .
  • Data Analysis : Multivariate regression identifies key descriptors (e.g., Hammett σ values) governing bioactivity .

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